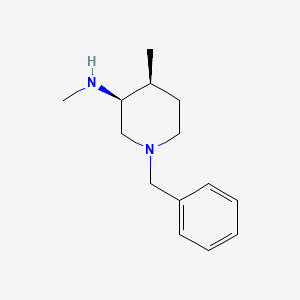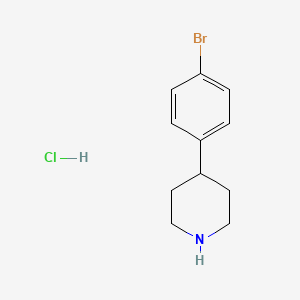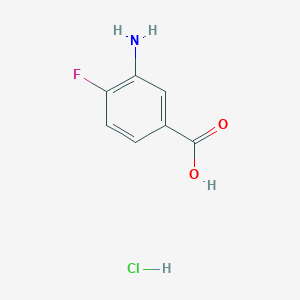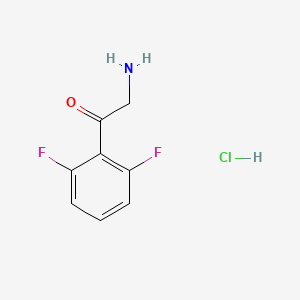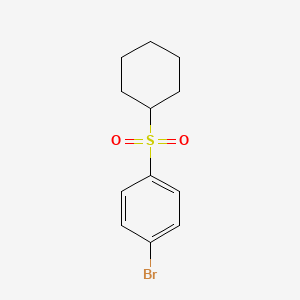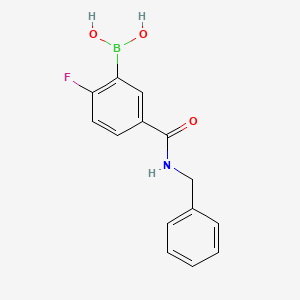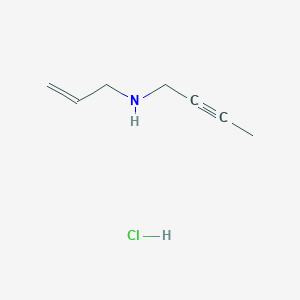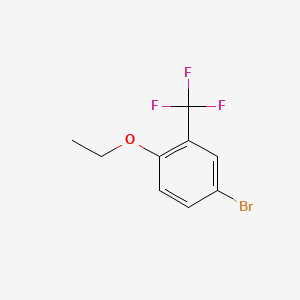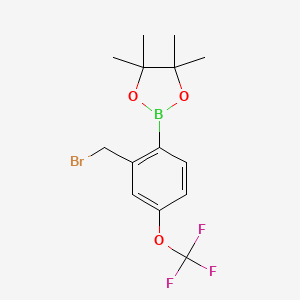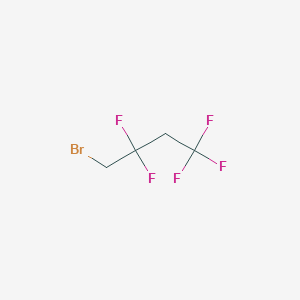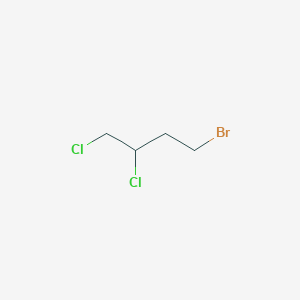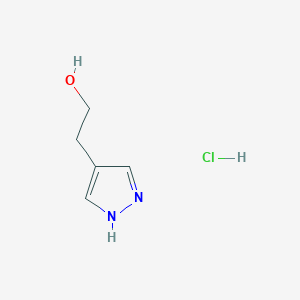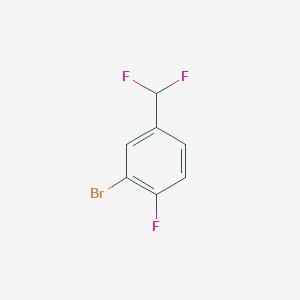![molecular formula C9H12F3N3O2 B1522133 2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate CAS No. 1197509-07-1](/img/structure/B1522133.png)
2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate” is a chemical compound with the molecular formula C9H12F3N3O2 . It is also known as Carbamic acid, N-[3-(1H-imidazol-1-yl)propyl]-, 2,2,2-trifluoroethyl ester .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate”, is a topic of ongoing research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate” consists of nine carbon atoms, twelve hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms .Applications De Recherche Scientifique
CO2 Capture:
2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate is structurally related to ionic liquids with imidazole groups, which have shown efficiency in capturing CO2. These substances can reversibly sequester CO2 as a carbamate salt, offering a nonvolatile and water-independent solution for CO2 capture, comparable to commercial amine sequestering reagents (Bates et al., 2002).
Antibacterial Activity:
Compounds structurally related to 2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, particularly those with an imidazole ring and trifluoromethyl group, have been synthesized and evaluated for their antibacterial properties. These novel derivatives have shown efficacy against certain bacterial strains, indicating potential applications in combating bacterial infections (Prasad, 2021).
Catalytic Activity:
Imidazole-derived compounds, akin to 2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, have been identified as efficient catalysts in various chemical reactions, including transesterification and acylation reactions. These catalysts can operate under mild conditions, showcasing their potential for diverse applications in synthetic chemistry (Grasa, Kissling, & Nolan, 2002).
Antineoplastic Activity:
Certain bis(carbamate) derivatives of imidazole, structurally similar to 2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, have shown antineoplastic (anti-cancer) activities. These compounds, like carmethizole, have demonstrated efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology (Anderson, Bhattacharjee, & Houston, 1989).
Electrochromic Applications:
Derivatives of carbazole and imidazole, related to 2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, have been used to synthesize electrochromic polycarbazole films. These films demonstrate significant electrochromic behavior with reversible electrochemical oxidation processes, indicating their potential in smart material applications and data security protection (Hsiao & Lin, 2016).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3-imidazol-1-ylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O2/c10-9(11,12)6-17-8(16)14-2-1-4-15-5-3-13-7-15/h3,5,7H,1-2,4,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDRXOBROHYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



